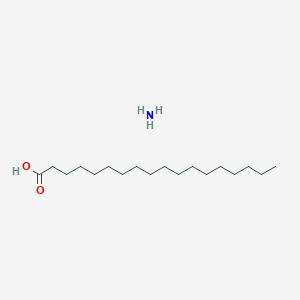

Ethyl 2-(4-iodoanilino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to ethyl 2-(4-iodoanilino)acetate involves multiple steps, including alkylation, reduction, and condensation reactions. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate as a precursor for novel agents utilized alkylation of 4-nitrophenol followed by selective reduction, showcasing a method that could potentially be adapted for the synthesis of ethyl 2-(4-iodoanilino)acetate by incorporating an iodoaniline moiety instead (Altowyan et al., 2022).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a critical role in confirming the structure of synthesized compounds. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined, providing insights into the arrangement and conformation of similar molecules (DyaveGowda et al., 2002).

Chemical Reactions and Properties

Ethyl 2-(4-iodoanilino)acetate can undergo various chemical reactions, including nucleophilic substitutions and couplings, due to the presence of the ethyl acetate group and the iodoaniline moiety. The reactivity of such compounds can be influenced by the electron-donating and withdrawing effects of the substituents.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, depend on the molecular structure of ethyl 2-(4-iodoanilino)acetate. These properties are crucial for determining the compound's applicability in different solvents and conditions. Research on similar compounds, like ethyl 2-(4-aminophenoxy)acetate, offers a basis for predicting the behavior of ethyl 2-(4-iodoanilino)acetate in various environments (Altowyan et al., 2022).

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Compounds similar to Ethyl 2-(4-iodoanilino)acetate often play a crucial role in organic synthesis, acting as intermediates in the synthesis of more complex molecules. For instance, iodine-containing compounds are known for their utility in catalytic processes and as substrates in cross-coupling reactions, which are pivotal in constructing carbon-carbon and carbon-heteroatom bonds. These processes are fundamental in the development of new drugs, agrochemicals, and organic materials (Patil & Gnanasundaram, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-(4-iodoanilino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMDCCDETKYAEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351061 |

Source

|

| Record name | ethyl 2-(4-iodoanilino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-iodoanilino)acetate | |

CAS RN |

14108-76-0 |

Source

|

| Record name | ethyl 2-(4-iodoanilino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.